2-(2,4-dichlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide
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Overview
Description
The compound “2-(2,4-dichlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide” is a complex organic molecule. It contains a 2,4-dichlorophenoxy group, a pyridazin-3-yl group, and a 4-methylpiperazino group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the 2,4-dichlorophenoxy group and the 4-methylpiperazino group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dichlorophenoxy and methylpiperazino groups suggest that this compound could have interesting chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The presence of the dichlorophenoxy and methylpiperazino groups suggest that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the dichlorophenoxy group could influence its solubility, while the presence of the methylpiperazino group could influence its reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Nayak et al. (2014) involved the synthesis of a similar compound, 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which was tested for its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities, exhibiting noticeable results in all areas (Nayak et al., 2014).
Discovery and Characterization for Cognitive Disorders
Hudkins et al. (2011) reported on a derivative, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant), as a potential treatment for attentional and cognitive disorders. This compound showed high affinity for human and rat H3 receptors with selectivity over other histamine receptor subtypes (Hudkins et al., 2011).
Powder Diffraction Data of Derivatives
Olszewska et al. (2008) characterized derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which are potential pesticides, using X-ray powder diffraction. This research provides valuable data for understanding the crystallographic properties of such compounds (Olszewska et al., 2008).
Synthesis for Base Oil Improvement
Nessim (2017) synthesized Pyridazinone derivatives for base oil improvement, demonstrating their efficacy as antioxidants for local base oil and as corrosion inhibitors for carbon steel in an acid medium (Nessim, 2017).
Synthesis and QSAR Studies for Antibacterial Agents
Desai et al. (2008) conducted synthesis and QSAR studies on 4-Oxo-thiazolidines and 2-Oxo-azetidines as potential antibacterial agents. This research highlights the role of structural and physicochemical parameters in enhancing the efficacy of such compounds (Desai et al., 2008).
Synthesis and Antioxidant Properties
Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. These compounds displayed considerable activity, demonstrating the potential of such derivatives as new antioxidant agents (Gopi & Dhanaraju, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5O2/c1-29-9-11-30(12-10-29)22-8-6-20(27-28-22)16-3-2-4-18(13-16)26-23(31)15-32-21-7-5-17(24)14-19(21)25/h2-8,13-14H,9-12,15H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVUEWSGLRURJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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